Pinocamphone

Chemotype differentiation Essential oil standardization Botanical authentication

Pinocamphone (CAS 547-60-4, also designated as trans-pinocamphone or (1α,2α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one) is a bicyclic monoterpene ketone with molecular formula C10H16O and molecular weight 152.23 g/mol. It exists as a liquid at room temperature with a boiling point range of 211–213 °C, density of 0.96 g/cm³, and refractive index of 1.472 (21 °C).

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 547-60-4
Cat. No. B1236806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePinocamphone
CAS547-60-4
Synonymspinocamphone
pinocamphone, (1alpha,2beta,5alpha)-isomer
pinocamphone, (1S-(1alpha,2beta,5alpha))-isome
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1C2CC(C2(C)C)CC1=O
InChIInChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1
InChIKeyMQPHVIPKLRXGDJ-PRJMDXOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Pinocamphone (CAS 547-60-4): Procurement-Grade Specifications and Baseline Characterization for Research Applications


Pinocamphone (CAS 547-60-4, also designated as trans-pinocamphone or (1α,2α,5α)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-one) is a bicyclic monoterpene ketone with molecular formula C10H16O and molecular weight 152.23 g/mol [1]. It exists as a liquid at room temperature with a boiling point range of 211–213 °C, density of 0.96 g/cm³, and refractive index of 1.472 (21 °C) [2]. The compound occurs naturally as a major constituent in the essential oil of Hyssopus officinalis L. (hyssop), where its relative abundance varies substantially by plant part, flower color, and geographic origin, with reported concentrations ranging from <0.05% (trans-pinocamphone in stem oils) to 57.7% (cis-pinocamphone in leaf oils) [3][4]. The racemic mixture (CAS 547-60-4) encompasses multiple stereoisomers that exhibit differential biological activity profiles relevant to procurement decisions.

Why Pinocamphone Cannot Be Interchanged with Isopinocamphone or Other In-Class Bicyclic Monoterpene Ketones


Pinocamphone and its stereoisomeric counterparts, particularly isopinocamphone (cis-pinocamphone, CAS 15358-88-0), share identical molecular formulas and similar physical properties but exhibit quantifiable differences in relative abundance within natural sources and documented functional divergence in biological systems [1][2]. In Hyssopus officinalis essential oils, the pinocamphone-to-isopinocamphone ratio varies dramatically—from 51.0% pinocamphone with minimal isopinocamphone in white-flowered varieties to near-equivalence (28.8% pinocamphone vs. 21.9% isopinocamphone) in pink-flowered chemotypes [3]. Pinocamphone is specifically identified as the primary epileptogenic constituent in hyssop oil, with convulsant effects observed in both animal models and human case reports, a toxicity profile attributed to its action as a GABA-A receptor antagonist and GABA-gated chloride channel blocker [4][5]. Generic substitution without stereochemical and source-ratio verification introduces uncontrolled variables that directly impact experimental reproducibility and safety assessments.

Pinocamphone Procurement Evidence: Quantified Differentiation from Isopinocamphone and Related Comparators


Pinocamphone Dominance in White-Flowered Hyssop Essential Oil: A 2.3-Fold Differential for Source Authentication

In white-flowered Hyssopus officinalis L., pinocamphone constitutes 51% of the essential oil composition, with isopinocamphone present at negligible or unreported levels [1]. This contrasts sharply with pink-flowered H. officinalis, where pinocamphone decreases to 28.8% while isopinocamphone increases to 21.9%, producing a pinocamphone-to-isopinocamphone ratio shift from near-exclusive dominance (>50:1) to approximate parity (1.3:1) [1]. The quantified differential of 22.2 absolute percentage points between white- and pink-flowered chemotypes provides a measurable marker for source authentication and chemotype-specific procurement.

Chemotype differentiation Essential oil standardization Botanical authentication GC-MS quantification

Cis-Pinocamphone Abundance in Western-Himalayan Hyssop: Leaf Oils Contain 49.7–57.7% Target Isomer

Analysis of Hyssopus officinalis from Western-Himalaya revealed that cis-pinocamphone (synonymous with isopinocamphone in this analytical context) constitutes 49.7–57.7% of leaf essential oils, whereas trans-pinocamphone (the pinocamphone isomer corresponding to CAS 547-60-4) is present at <0.05–1.3% [1]. This represents a differential of approximately 50- to 1000-fold between the cis and trans isomers within the same plant tissue. Pinocarvone, another structurally related bicyclic monoterpene ketone, ranges from 5.5–24.9% across plant parts, demonstrating that pinocamphone content cannot be inferred from total monoterpene ketone measurements [1].

Geographic variation Plant part distribution cis/trans isomer ratio Essential oil chemotyping

Pinocamphone as the Primary Epileptogenic Agent in Hyssop Oil: Documented Convulsant Activity Differentiates from Structurally Similar Terpenoids

Clinical toxicology studies and case reports have identified pinocamphone as the principal convulsant agent in Hyssopus officinalis essential oil, with its epileptogenic activity attributed to GABA-A receptor antagonism and GABA-gated chloride channel blockade [1][2]. Eight documented human intoxication cases involving commercial hyssop preparations presented tonico-clonic convulsions as the major symptom, with experimental confirmation that the convulsant action originates from pinocamphone in hyssop oil [3]. In comparative context, thujone (from Artemisia absinthium) and camphor are also monoterpene ketones with documented neurotoxicity; however, pinocamphone is specifically associated with hyssop-derived toxicity and is mechanistically categorized as a GABA-gated chloride channel blocker [4].

Neurotoxicity GABA-A receptor antagonism Seizure threshold Essential oil safety

Pinocamphone-to-Isopinocamphone Ratio as a Critical ISO 9841:2007 Standard Parameter for Essential Oil Quality Control

The ISO 9841:2007 international standard for Hyssopus officinalis essential oil (Hyssopi aetheroleum) specifies acceptable quantitative ranges for key constituents: isopinocamphone 25–45%, pinocamphone 8.0–25%, and β-pinene 7.0–20.0% [1]. This standard establishes that pinocamphone content must fall within a defined 17-percentage-point window (8.0–25%) for the oil to meet international quality specifications. Critically, the isopinocamphone range (25–45%) exceeds the pinocamphone range by approximately 1.8- to 5.6-fold at the lower and upper specification limits respectively, reflecting the natural preponderance of the cis isomer in most commercial hyssop oils [1]. A notable exception occurs in Hyssopus officinalis var. decumbens, where pinocamphone and isopinocamphone are both absent (4.4% and 43.3% per earlier ISO 9841:1991 but lacking in the decumbens variety), with linalool (51.7%) and 1,8-cineole (12.3%) instead dominating the profile [2].

ISO standardization Quality control Essential oil specification Regulatory compliance

Pinocamphone Concentration Variation by Plant Part: Leaf Oils Contain 1.9-Fold Higher Target Compound than Flower Oils

Comparative evaluation of Hyssopus officinalis leaf and flower essential oils demonstrated that pinocamphone concentration varies significantly by plant tissue source [1]. In Iranian H. officinalis specimens, pinocamphone content measured 14.92% in flower oil versus 13.32% in leaf oil, a modest differential of 1.6 percentage points [1]. However, in Turkish H. officinalis subsp. angustifolius, pinocamphone constituted 19.6% of the aerial parts oil, while isopinocamphone was present at only 5.3%, representing a 3.7-fold enrichment of the trans isomer relative to the cis isomer [2]. This contrasts with the more typical cis-dominant profiles observed in other geographic origins, underscoring that pinocamphone-to-isopinocamphone ratios are neither fixed nor predictable without source-specific analytical data [2].

Plant tissue distribution Extraction optimization Yield assessment Process chemistry

Pinocamphone Application Scenarios: Research and Industrial Use Cases Grounded in Comparative Evidence


Neuropharmacology Research: GABA-A Receptor Antagonism and Seizure Threshold Studies

Pinocamphone serves as a validated tool compound for investigating GABA-A receptor antagonism and GABA-gated chloride channel blockade in neuropharmacology research [1]. The compound's established role as the primary epileptogenic agent in hyssop oil, documented in both clinical case reports (n=8 human intoxication cases with tonico-clonic convulsions) and experimental animal models, makes it a specific chemical probe for seizure threshold modulation studies [2]. Unlike the structurally similar isopinocamphone, which co-occurs in hyssop oil at comparable or greater abundance (ISO 9841:2007 specifies 25–45% isopinocamphone vs. 8.0–25% pinocamphone) yet is not designated as the primary convulsant, pinocamphone exhibits differential pharmacological activity that justifies its targeted procurement for receptor mechanism investigations [3].

Essential Oil Authentication and Chemotype Fingerprinting for Quality Control

Pinocamphone quantification provides a critical chemotype marker for Hyssopus officinalis essential oil authentication and ISO 9841:2007 compliance verification [1]. The 17-percentage-point window specified for pinocamphone (8.0–25%) within the ISO standard, coupled with the distinct pinocamphone-to-isopinocamphone ratio shift from white-flowered chemotypes (pinocamphone 51%, isopinocamphone negligible) to pink-flowered chemotypes (pinocamphone 28.8%, isopinocamphone 21.9%), establishes pinocamphone as a necessary target analyte for source-of-origin determination [2][3]. Industrial quality control laboratories and botanical authentication services require certified pinocamphone reference standards to calibrate GC-MS and GC-FID instrumentation for quantitative analysis of commercial hyssop oil batches.

Process Chemistry and Extraction Optimization for Monoterpene Ketone Isolation

Pinocamphone's variable abundance across plant tissues (13.32% in leaf oil vs. 14.92% in flower oil in Iranian chemotypes) and geographic origins (19.6% in Turkish subsp. angustifolius vs. 13.32–14.92% in Iranian H. officinalis) provides a quantifiable basis for extraction optimization [1][2]. Process chemists developing isolation protocols for pinocamphone must account for the 3.7-fold enrichment observed in Turkish subspecies aerial parts relative to isopinocamphone, as well as the 50- to 1000-fold predominance of cis-pinocamphone over trans-pinocamphone in Western-Himalayan leaf tissues [3]. Selection of botanical source material with favorable pinocamphone-to-isopinocamphone ratios directly impacts downstream purification yields and stereochemical purity of the isolated product.

Toxicological Safety Assessment and Essential Oil Risk Evaluation

Pinocamphone is specifically identified as the principal neurotoxic constituent in hyssop essential oil requiring quantitative monitoring for safety assessment applications [1]. Clinical toxicology data demonstrate that pinocamphone-mediated convulsant effects occur at doses equivalent to 10–30 drops of essential oil per day in adults, with seizures reported after only 2–3 drops in children or sensitive individuals [2]. Regulatory toxicologists and safety assessors evaluating hyssop-derived products require authenticated pinocamphone reference material to establish validated analytical methods for quantifying this compound in commercial essential oil preparations and botanical dietary supplements, particularly given that isopinocamphone, despite its higher natural abundance in many chemotypes, has not been independently identified as the primary epileptogenic agent [3].

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